molecular formula C7H3BrCl2O B2862784 2-Bromo-3,5-dichlorobenzaldehyde CAS No. 873983-89-2

2-Bromo-3,5-dichlorobenzaldehyde

Cat. No.: B2862784
CAS No.: 873983-89-2
M. Wt: 253.9
InChI Key: JEIXEEGWEVEHNT-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 2, 3, and 5 positions, respectively. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,5-dichlorobenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of benzaldehyde derivatives. The reaction typically requires the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions often include controlled temperatures and specific solvents to ensure the selective substitution of the bromine and chlorine atoms at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the compound produced .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-dichlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzaldehydes with various functional groups replacing the bromine or chlorine atoms.

    Oxidation: 2-Bromo-3,5-dichlorobenzoic acid.

    Reduction: 2-Bromo-3,5-dichlorobenzyl alcohol.

Scientific Research Applications

2-Bromo-3,5-dichlorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: The compound is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dichlorobenzaldehyde depends on the specific chemical reaction it undergoes. For instance, in nucleophilic addition reactions, the carbonyl group’s electrophilicity allows for attack by nucleophiles, forming a tetrahedral intermediate. This intermediate can then undergo further transformations depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,5-dichlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms allows for selective reactions and the formation of diverse derivatives, making it a valuable intermediate in organic synthesis .

Biological Activity

Introduction

2-Bromo-3,5-dichlorobenzaldehyde is a halogenated aromatic compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H3BrCl2OC_7H_3BrCl_2O. The presence of bromine and chlorine atoms significantly influences its chemical reactivity and biological interactions. These halogen substituents can enhance the compound's ability to interact with biological targets, making it an interesting subject for research.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The compound may inhibit enzyme activity by binding to active sites or altering conformations, thereby affecting biochemical pathways. Specific molecular targets include:

  • Enzymatic Inhibition : The compound can modulate enzyme activities involved in metabolic pathways.
  • Receptor Interaction : It may influence receptor-mediated signaling pathways, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, demonstrating minimum inhibitory concentrations (MIC) that suggest potential as an antibacterial agent.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.014
Escherichia coli0.031
Pseudomonas aeruginosa0.025

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it reduced cell viability in various cancer cell lines:

Cell Line IC50 (μg/mL)
HT-29 (colorectal adenocarcinoma)5.0
LN229 (glioblastoma)4.5

These findings suggest that this compound may induce apoptosis or inhibit proliferation in cancer cells.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. A study employing the protein denaturation assay showed significant inhibition of protein denaturation:

Concentration (μg/mL) % Inhibition
5042.85
10046.42
20050.00

This indicates its potential use in treating inflammatory conditions.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various halogenated benzaldehyde derivatives, including this compound. The results indicated that this compound exhibited superior activity against S. aureus compared to other derivatives, highlighting the importance of halogen positioning in enhancing biological activity .
  • Cytotoxicity Against Cancer Cells : Another study investigated the cytotoxic effects of several halogenated compounds on cancer cell lines. The results showed that this compound significantly reduced viability in both HT-29 and LN229 cells at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Properties

IUPAC Name

2-bromo-3,5-dichlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIXEEGWEVEHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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